2,2',4-Trimethoxybenzophenone

概要

説明

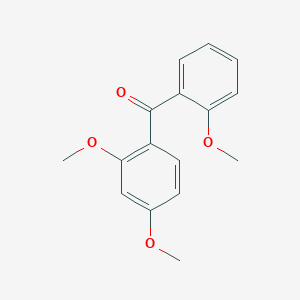

2,2’,4-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4. It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions: 2,2’,4-Trimethoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethoxybenzene with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of 2,2’,4-Trimethoxybenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions: 2,2’,4-Trimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

UV Stabilization in Polymers

One of the primary applications of 2,2',4-trimethoxybenzophenone is its role as a UV stabilizer in polymer formulations. Polymers are susceptible to degradation when exposed to UV light, leading to loss of mechanical properties and discoloration. The incorporation of this compound into polymer matrices helps absorb harmful UV radiation, converting it into less harmful thermal energy. This application is particularly beneficial for outdoor materials such as:

- Automotive parts

- Outdoor furniture

- Packaging materials

Case Study:

A study demonstrated that adding this compound to polycarbonate significantly improved its UV resistance, extending its lifespan under outdoor conditions .

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is valued for its ability to protect skin from UV damage. It is commonly used in sunscreens and skincare products where it functions as a UV filter. This compound prevents UV rays from penetrating the skin, thereby reducing the risk of sunburn and skin cancer.

Case Study:

Research indicated that formulations containing this compound provided effective protection against UVA and UVB rays, enhancing the efficacy of sun protection products .

Photochromic Materials

The compound also finds application in photochromic materials that change color in response to UV light exposure. This property is utilized in products such as:

- Sunglasses

- Adaptive lenses

- Smart windows

The reversible structural changes upon exposure to UV light allow for enhanced visual comfort and safety.

Case Study:

Innovations in eyewear incorporating this compound demonstrated improved performance in terms of rapid transition between clear and tinted states when exposed to sunlight .

Organic Electronics

In the realm of organic electronics, particularly organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), this compound serves as a protective agent against UV-induced degradation. Its strong absorption capabilities enhance the stability and operational lifespan of these devices.

Case Study:

A study on OPV cells showed that incorporating this compound significantly reduced performance degradation under prolonged UV exposure .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Chemistry | UV stabilizer in plastics | Extends lifespan and maintains properties |

| Cosmetics | Sunscreens and skincare | Protects skin from UV damage |

| Photochromic Materials | Sunglasses and adaptive lenses | Enhances visual comfort |

| Organic Electronics | OPV cells and OLEDs | Improves stability against UV degradation |

作用機序

The mechanism of action of 2,2’,4-Trimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

類似化合物との比較

- 4,4’-Dimethoxybenzophenone

- 2,4-Dimethoxybenzophenone

- 2,2’-Dimethoxybenzophenone

Comparison: 2,2’,4-Trimethoxybenzophenone is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

生物活性

2,2',4-Trimethoxybenzophenone, a member of the benzophenone family, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its three methoxy groups attached to the benzophenone core. This structural arrangement enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- UV Absorption : The compound acts as an effective UV filter, absorbing harmful UV radiation and converting it into harmless heat or low-energy radiation.

- Antioxidant Activity : Studies have indicated that benzophenones can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

- Cytokine Inhibition : Research has shown that related benzophenones can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory effects .

Antioxidant Activity

A study on benzophenone derivatives highlighted their capacity to scavenge DPPH radicals effectively. The antioxidant potential of this compound is likely linked to its ability to donate electrons and stabilize free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research indicates that benzophenones can significantly inhibit the production of pro-inflammatory cytokines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the nanomolar range for TNF-α inhibition in LPS-stimulated human peripheral blood mononuclear cells (PBMC) .

Case Study 1: Inhibition of TNF-α and IL-6

In a study focusing on various benzophenone analogues, this compound was evaluated for its inhibitory effects on TNF-α and IL-6. Results showed that this compound exhibited notable inhibition with an IC50 value comparable to more potent analogues .

| Compound | IC50 (TNF-α) | IC50 (IL-6) |

|---|---|---|

| This compound | 159 nM | 226 nM |

| Analog A | 4 nM | 14 nM |

| Analog B | 10 nM | 30 nM |

Case Study 2: Photoprotective Effects

A study investigating the photoprotective properties of benzophenones found that this compound effectively reduced UV-induced skin damage in vitro. The compound's mechanism involved the absorption of UV radiation and subsequent prevention of DNA damage in keratinocyte cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is readily absorbed through the skin when used in topical formulations such as sunscreens. Its lipophilic nature allows it to penetrate biological membranes effectively .

特性

IUPAC Name |

(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-11-8-9-13(15(10-11)20-3)16(17)12-6-4-5-7-14(12)19-2/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHBBQOPVKADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393149 | |

| Record name | 2,2',4-Trimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33077-87-1 | |

| Record name | 2,2',4-Trimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。